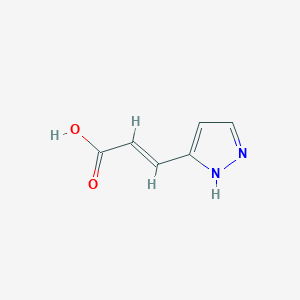
2-Propenoic acid, 3-(1H-pyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring attached to a propenoic acid moiety, making it a valuable scaffold for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles through a cyclization process. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, where primary alcohols are used as starting materials. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new compounds with diverse functional groups
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various metal catalysts. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(1H-pyrazol-3-yl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate signaling pathways, leading to its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrrol-2-yl)-2-propenoic acid: This compound has a similar structure but features a pyrrole ring instead of a pyrazole ring.
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid: This compound has a methyl group attached to the propenoic acid moiety, altering its chemical properties.
Uniqueness
2-Propenoic acid, 3-(1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-4-7-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |
InChI-Schlüssel |
UNUVATZZAOJHNY-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(NN=C1)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(NN=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


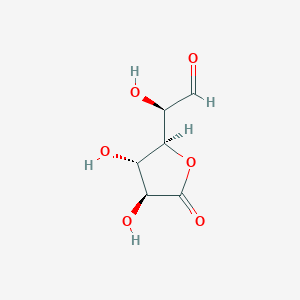


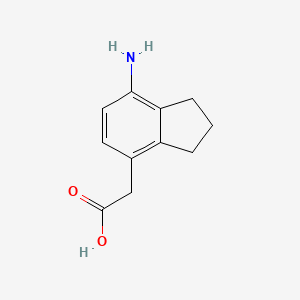
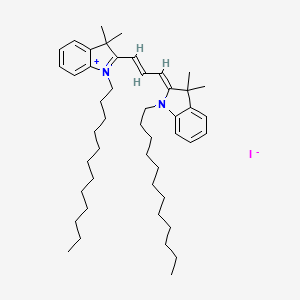
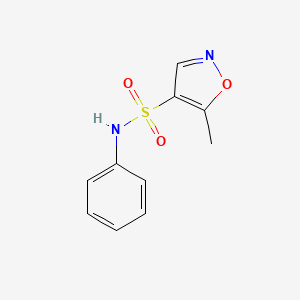


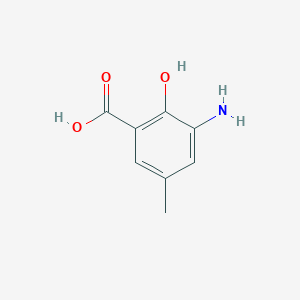
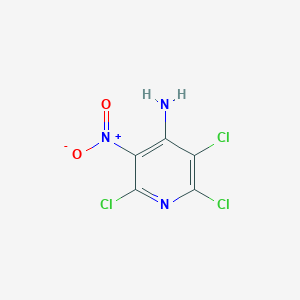
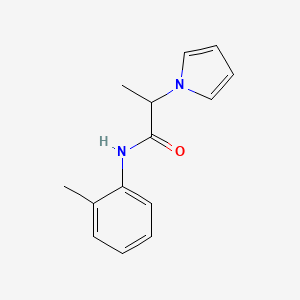

![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
